Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] (CAS 184431-56-9), commonly known as PmPV, is a specialized semi-conjugated light-emitting copolymer distinguished by its predominantly trans configuration and alternating meta- and para-phenylenevinylene linkages. In industrial and advanced research procurement, PmPV is primarily sourced as a non-covalent dispersant and wrapping agent for carbon nanotubes (CNTs), as well as an active material for organic optoelectronics . Unlike fully conjugated linear polymers, the meta-linkage in PmPV induces a helical backbone conformation that is highly soluble in organic solvents like chloroform. This structural feature allows it to form irreversibly bound complexes with single-walled carbon nanotubes (SWCNTs) without requiring destructive covalent functionalization, making it a critical material for high-purity nanocomposite formulation and optoelectronic device fabrication [1].
Buyers attempting to substitute PmPV with fully para-linked conjugated polymers, such as standard PPV or MEH-PPV, frequently encounter failures in dispersion stability and sorting selectivity [1]. Standard linear polymers lack the intrinsic helical conformation required to physically wrap and isolate individual SWCNTs, leading to rapid agglomeration and bundle formation in solution. Furthermore, while generic surfactants (like SDS) or covalent functionalization can disperse CNTs, covalent modification permanently disrupts the sp2 hybridization of the nanotube walls, degrading their intrinsic thermal and electrical conductivity [2]. PmPV circumvents these issues by providing robust non-covalent wrapping that preserves the optoelectronic integrity of the nanotubes while offering precise, diameter-specific sorting capabilities that generic alternatives cannot replicate.
PmPV exhibits an intrinsic helical conformation that allows it to selectively wrap and suspend specific single-walled carbon nanotubes based on diameter. When applied to raw HiPco SWCNT mixtures containing approximately 15 different tube types, PmPV selectively isolates tubes with chiralities of (11,6), (11,7), and (12,6), corresponding to a narrow diameter range of 1.19 to 1.25 nm [1]. In contrast, non-helical polymers provide broad, non-selective dispersion. Smaller diameter tubes are held loosely by the PmPV helix and precipitate out under centrifugation, leaving a highly purified, diameter-specific suspension [1].
| Evidence Dimension | SWCNT Diameter Selectivity |
| Target Compound Data | Selectively isolates 1.19-1.25 nm diameter tubes ((11,6), (11,7), (12,6)) |
| Comparator Or Baseline | Standard non-helical polymers (Non-selective dispersion of all ~15 HiPco tube diameters) |
| Quantified Difference | Filters out smaller/larger tubes, yielding a specific 1.19-1.25 nm SWCNT fraction |
| Conditions | HiPco SWCNT mixture suspended in PmPV/chloroform, separated via centrifugation |
Enables the procurement of a single polymer to achieve non-destructive, highly specific chirality sorting of carbon nanotubes for advanced semiconductor applications.
The strong non-covalent pi-pi interactions and helical wrapping mechanism of PmPV drastically alter the electrical percolation behavior of carbon nanotube composites. While standard epoxy matrices typically exhibit a percolation limit for carbon nanotubes at low loadings of 0.1 wt.% to 0.2 wt.%, PmPV maintains a dispersed, non-percolating network up to a loading of 8.5 wt.% [1]. This indicates a measurable ability of PmPV to coat and isolate individual nanotubes, preventing the premature formation of conductive pathways that occur in standard polymer matrices.
| Evidence Dimension | Electrical Percolation Threshold (wt.% of CNTs) |
| Target Compound Data | 8.5 wt.% CNT loading |
| Comparator Or Baseline | Standard epoxy matrices (0.1-0.2 wt.% CNT loading) |
| Quantified Difference | >40-fold increase in the percolation threshold before network shorting |
| Conditions | Carbon nanotubes dispersed in polymer matrices, measuring the onset of electrical conductivity |
Allows formulators to create highly loaded, stable CNT masterbatches and composite inks without premature electrical shorting or severe agglomeration.
The inclusion of the meta-phenylenevinylene linkage in PmPV alters its optical properties compared to fully para-linked analogs like MEH-PPV. PmPV exhibits a maximum absorbance at 402 nm and a fluorescence emission at 452 nm in chloroform, resulting in a 50 nm Stokes shift . In contrast, fully conjugated MEH-PPV typically emits in the orange-red region (~580 nm) and suffers from higher self-absorption due to a smaller Stokes shift [1]. The meta-linkage in PmPV disrupts the conjugation length, blue-shifting the emission and reducing self-quenching in solid-state films.
| Evidence Dimension | Emission Wavelength and Self-Absorption |
| Target Compound Data | Emission at 452 nm (blue/green) with a 50 nm Stokes shift |
| Comparator Or Baseline | MEH-PPV (Emission ~580 nm, smaller Stokes shift) |
| Quantified Difference | ~128 nm blue-shift in emission with reduced overlap between absorption and emission spectra |
| Conditions | Photoluminescence measured in dilute chloroform solution and solid-state films |
Provides a measurable advantage in OLED manufacturing by minimizing self-quenching and enabling tunable blue/green emission profiles.
Directly leveraging the 1.19-1.25 nm diameter selectivity demonstrated in Section 3, PmPV is a highly effective procurement choice for laboratories and manufacturers needing to extract specific SWCNT chiralities from raw soot. Because the wrapping is non-covalent, the intrinsic sp2 carbon lattice remains intact, preserving the nanotubes' maximum electrical and thermal conductivities for use in high-performance nanoelectronics [1].
Based on its exceptionally high percolation threshold (8.5 wt.%), PmPV is utilized for formulating highly concentrated CNT dispersions and masterbatches. Manufacturers can procure PmPV to stabilize large quantities of nanotubes in solution without premature agglomeration or phase separation, which is critical for producing uniform conductive inks and advanced structural composites [2].
Due to the meta-linkage-induced large Stokes shift and 452 nm emission peak, PmPV serves as an excellent active layer or host matrix in organic light-emitting diodes. It is specifically selected over standard MEH-PPV when device architectures require reduced self-quenching and stable blue/green luminescence, often in combination with electron-transporting carbon nanomaterials .